molecular formula C17H32O2 B12646904 1,1-Diethoxytridec-2-yne CAS No. 94088-24-1

1,1-Diethoxytridec-2-yne

Cat. No.: B12646904
CAS No.: 94088-24-1
M. Wt: 268.4 g/mol
InChI Key: HSPGCSUUJFSCEK-UHFFFAOYSA-N
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Description

1,1-Diethoxytridec-2-yne is an organic compound with the molecular formula C17H32O2. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxytridec-2-yne can be synthesized through several methods. One common approach involves the alkylation of lithium alkyne under low temperatures, followed by Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of the alkyne . This method provides a high yield and is efficient for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxytridec-2-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,1-Diethoxytridec-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxytridec-2-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different functional groups. These reactions are facilitated by the compound’s unique electronic structure and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an alkyne group and two ethoxy groups on the same carbon atom. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

CAS No.

94088-24-1

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

1,1-diethoxytridec-2-yne

InChI

InChI=1S/C17H32O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h17H,4-14H2,1-3H3

InChI Key

HSPGCSUUJFSCEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC(OCC)OCC

Origin of Product

United States

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